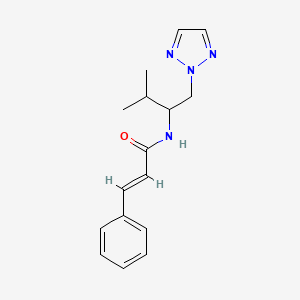
N-(3-metil-1-(2H-1,2,3-triazol-2-il)butan-2-il)cinnamamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cinnamamide moiety, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities.
- Evaluated for its ability to modulate biological pathways and targets.
-
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
Target of Action
Compounds with a 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
1,2,3-triazoles have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
Compounds with a 1,2,3-triazole core are generally known for their high chemical stability , which could potentially influence their pharmacokinetic properties.
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit a variety of biological activities .
Action Environment
1,2,3-triazoles are generally known for their high chemical stability , which suggests that they may be relatively resistant to environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its high efficiency and selectivity. The general steps are as follows:
-
Preparation of the Azide Intermediate:
- The azide intermediate can be synthesized by reacting an appropriate alkyl halide with sodium azide in a polar solvent such as dimethylformamide (DMF) at room temperature.
-
Cycloaddition Reaction:
- The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like acetonitrile. The reaction is typically carried out at room temperature to yield the triazole ring.
-
Formation of the Final Product:
- The triazole intermediate is then coupled with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the final product, N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the triazole ring or the cinnamamide moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole or cinnamamide derivatives.
Comparación Con Compuestos Similares
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as fluconazole and voriconazole, which are used as antifungal agents.
Cinnamamide Derivatives: Compounds containing the cinnamamide moiety, such as cinnamic acid derivatives, which are known for their biological activities.
Comparison:
Uniqueness: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide is unique due to the combination of the triazole ring and cinnamamide moiety, which imparts distinct chemical and biological properties.
Biological Activity: The compound may exhibit a broader spectrum of biological activities compared to other triazole or cinnamamide derivatives due to the synergistic effects of both moieties.
Propiedades
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,19,21)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDORVAPPXSLKJ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2359643.png)
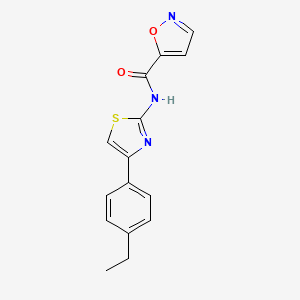

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)
![2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE](/img/structure/B2359653.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)
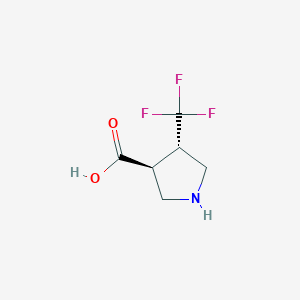
![5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)
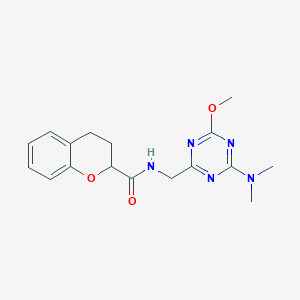
![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)
![tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2359662.png)
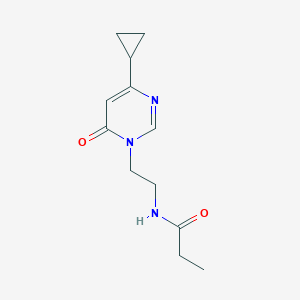
![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)
